4-BR-2-(2-((2-Chloroanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate
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Overview
Description
4-BR-2-(2-((2-Chloroanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C25H21BrClN3O5 and a molecular weight of 558.82 g/mol This compound is notable for its unique structure, which includes a bromine atom, a chloroanilino group, and a propoxybenzoate moiety
Preparation Methods
The synthesis of 4-BR-2-(2-((2-Chloroanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
4-BR-2-(2-((2-Chloroanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed .
Scientific Research Applications
4-BR-2-(2-((2-Chloroanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-((2-Chloroanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
4-BR-2-(2-((2-Chloroanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate can be compared with other similar compounds, such as:
4-BR-2-(2-((2-Chloroanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has an ethoxy group instead of a propoxy group, which may affect its chemical properties and biological activities.
4-BR-2-(2-((4-Chloroanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate:
These comparisons highlight the uniqueness of this compound and its potential advantages in specific research and industrial applications.
Properties
CAS No. |
765912-85-4 |
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Molecular Formula |
C25H21BrClN3O5 |
Molecular Weight |
558.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H21BrClN3O5/c1-2-13-34-19-10-7-16(8-11-19)25(33)35-22-12-9-18(26)14-17(22)15-28-30-24(32)23(31)29-21-6-4-3-5-20(21)27/h3-12,14-15H,2,13H2,1H3,(H,29,31)(H,30,32)/b28-15+ |
InChI Key |
WJWUVPNCHMWOBI-RWPZCVJISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC=C3Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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